Hemoglobin A2 Grovetown was first described in scientific literature in a publication from 1993, where it was noted for its abnormal characteristics compared to normal hemoglobin variants . It falls under the broader classification of hemoglobins as an abnormal type, specifically categorized within the group of hemoglobin variants that can interfere with standard diagnostic tests for thalassemia and other hematological disorders.
The synthesis of Hemoglobin A2 Grovetown occurs through normal erythropoiesis, where the delta-globin chains are produced alongside alpha-globin chains. The presence of this variant can be detected through various laboratory methods, including high-performance liquid chromatography (HPLC) and electrophoresis. These techniques separate different types of hemoglobins based on their charge and size.
The mechanism by which Hemoglobin A2 Grovetown functions involves its ability to bind oxygen in the lungs and release it in tissues. Although it has a similar function to normal hemoglobins, variations in its structure may influence its oxygen affinity.
Studies indicate that while Hemoglobin A2 levels are generally stable in healthy individuals, those with certain genetic backgrounds may show elevated levels due to compensatory mechanisms related to beta-thalassemia traits .
Hemoglobin A2 Grovetown is primarily used in clinical settings for diagnosing beta-thalassemia trait. Its measurement is critical for genetic counseling and understanding population genetics related to thalassemia prevalence. Elevated levels of Hemoglobin A2 can indicate a carrier state for beta-thalassemia, making it an essential marker for screening programs .
Hemoglobin A2-Grovetown (Hb A2-Grovetown) represents a structural variant within the delta-globin (HBD) gene locus, characterized by a single amino acid substitution at position 75 of the delta-globin chain. This variant results from a CTG→GTG transversion at codon 75, leading to the replacement of a leucine residue with valine (Leu→Val) [1] [3]. Positionally, this substitution occurs within the E-helix (E19) of the delta-globin subunit – a region critical for maintaining the tertiary structure of the globin chain and its interaction with the alpha-globin subunit [3]. The leucine-to-valine substitution represents a conservative exchange of hydrophobic residues, suggesting potential preservation of local hydrophobicity but possible alterations in helix packing dynamics due to valine's shorter side chain [1] [5].
Unlike variants affecting beta-globin chains that can cause significant clinical pathologies, delta-chain variants like Hb A2-Grovetown typically exhibit minimal functional disruption due to Hb A2's minor physiological role (typically 2-3% of total hemoglobin in adults). This variant demonstrates no electrophoretic mobility differences compared to normal Hb A2 in standard alkaline electrophoresis or isoelectric focusing (IEF) [1]. However, it displays distinct chromatographic behavior in cation-exchange high-performance liquid chromatography (HPLC), where it elutes later than normal Hb A2 [1] [5]. This property enables its detection despite the absence of functional impairment in oxygen transport or erythrocyte integrity, as evidenced by its discovery in a clinically asymptomatic individual [1].
Table 1: Structural Characteristics of Hemoglobin A2-Grovetown
Characteristic | Hb A2 Normal | Hb A2-Grovetown |
---|---|---|
Globin Chain Composition | α2δ2 | α2δ275(E19)Leu→Val |
Amino Acid Position | Leucine (75) | Valine (75) |
Codon Mutation | - | CTG → GTG |
Electrophoretic Mobility | Normal | Normal |
HPLC Elution Position | Standard HbA2 window | Behind normal HbA2 |
Functional Impairment | None | None |
Hemoglobin A2 (α2δ2) constitutes a minor hemoglobin component (2-3.5%) in healthy adults, with its primary diagnostic significance lying in identifying beta-thalassemia carriers, who typically exhibit elevated Hb A2 levels (>3.5%) [4] [6] [8]. While its physiological role remains incompletely defined, emerging evidence suggests it may inhibit deoxygenated sickle hemoglobin (Hb S) polymerization, potentially offering therapeutic avenues in sickle cell disease [2]. This inhibitory property stems from its ability to incorporate into hybrid tetramers with Hb S, thereby disrupting the polymer lattice [2]. Unlike fetal hemoglobin (Hb F), which exhibits heterocellular distribution, Hb A2 is expressed in all erythrocytes, potentially enhancing its therapeutic potential if safely upregulated [2].
The accurate quantification of Hb A2 is paramount for beta-thalassemia carrier screening. Variants like Hb A2-Grovetown present unique diagnostic challenges. While conventional electrophoresis fails to distinguish it from normal Hb A2, HPLC readily detects its altered retention time [1] [5]. Crucially, unless specifically identified and co-quantified with normal Hb A2, the presence of Hb A2-Grovetown can lead to underestimation of total Hb A2 [5] [6]. This is because standard HPLC quantification typically reports the "Hb A2" peak without automatically including peaks from variants like Hb A2-Grovetown that elute separately. Consequently, a carrier of both Hb A2-Grovetown and beta-thalassemia might present with a falsely normal or borderline total Hb A2 level, potentially missing the critical diagnosis of beta-thalassemia trait [5] [6]. Therefore, recognition of delta chain variants is essential for accurate thalassemia diagnostics and genetic counseling.
Table 2: Diagnostic Impact of Hb A2-Grovetown
Diagnostic Method | Normal Hb A2 Result | Hb A2-Grovetown Result | Potential Diagnostic Pitfall |
---|---|---|---|
Cellulose Acetate Electrophoresis | Single band (A2 position) | Single band (A2 position) | Failure to detect variant |
Isoelectric Focusing (IEF) | Normal pattern | Normal pattern | Failure to detect variant |
Cation-Exchange HPLC | Single peak (A2 window) | Peak behind normal A2 peak | Underestimation of total Hb A2 if variant peak not included; Misdiagnosis of β-thal trait |
DNA Analysis | Normal sequence | CTG→GTG mutation at codon 75 | Definitive identification |
Hb A2-Grovetown was first identified and characterized in 1993 by Molchanova, T.P., Postnikov, Y.V., Gu, L-H., and Huisman, T.H.J., with their findings published in the journal Hemoglobin [1] [3]. The variant was discovered during routine screening or investigation of hemoglobinopathies in a healthy 13-year-old Black female [1]. The discovery involved the application of HPLC technology, which revealed an abnormal peak in the hemoglobin profile, subsequently identified as a delta-chain variant through biochemical and molecular analyses [1] [3]. The absence of any associated hematological abnormalities or clinical symptoms in the proband underscored the benign nature typical of many delta-globin chain variants.
The variant was designated Hb A2-Grovetown following the established hemoglobin variant nomenclature conventions. This convention specifies naming variants after the geographical location where they were first discovered. In this case, "Grovetown" refers to Grovetown, Georgia, USA, indicating the place of origin of the proband or the location of the discovering institution [1] [3]. The systematic nomenclature, as per the Hemoglobin Variant Database (HbVar) and Human Genome Variation Society (HGVS) recommendations, defines it as δ75(E19)Leu→Val, precisely indicating the chain (delta), position (75), helical position (E19), and amino acid change (Leucine to Valine) [3] [5]. The alternative molecular designation is HBD:c.226T>G, reflecting the specific nucleotide change in the delta-globin gene coding sequence [5]. This variant was later included in the compendium A Syllabus of Human Hemoglobin Variants (1996) by Huisman and colleagues, solidifying its recognition within the scientific literature [1].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4